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Compound of Interest

Compound Name:
1-Bromo-4-

(trifluoromethoxy)benzene

Cat. No.: B1268045 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, 1-Bromo-4-(trifluoromethoxy)benzene (CAS No. 407-14-7).

The information presented herein is intended for researchers, scientists, and professionals in

the fields of drug development, materials science, and chemical synthesis to facilitate

compound identification, characterization, and quality control.

Introduction
1-Bromo-4-(trifluoromethoxy)benzene is a key building block in modern organic synthesis,

valued for the unique electronic properties conferred by the trifluoromethoxy group and the

synthetic versatility of the bromo substituent. Accurate and thorough spectroscopic analysis is

paramount for its application in the synthesis of complex molecules. This document details its

characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Bromo-4-(trifluoromethoxy)benzene.

NMR Spectroscopic Data
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Table 1: ¹H NMR Data for 1-Bromo-4-(trifluoromethoxy)benzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.49 Doublet (d) 2H Ar-H (ortho to -Br)

7.08 Doublet (d) 2H Ar-H (ortho to -OCF₃)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1-Bromo-4-(trifluoromethoxy)benzene

Chemical Shift (δ) ppm Assignment

148.9 C-OCF₃

132.8 C-H (ortho to -Br)

122.9 C-H (ortho to -OCF₃)

120.5 (q, J = 257 Hz) -OCF₃

119.3 C-Br

Solvent: CDCl₃

Table 3: ¹⁹F NMR Data for 1-Bromo-4-(trifluoromethoxy)benzene

Chemical Shift (δ) ppm Multiplicity Assignment

-58.0 Singlet (s) -OCF₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 4: Principal IR Absorption Bands for 1-Bromo-4-(trifluoromethoxy)benzene
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium Aromatic C-H stretch

~1590, ~1490 Strong Aromatic C=C stretch

~1260-1200 Very Strong C-F stretch (asymmetric)

~1160 Very Strong C-F stretch (symmetric)

~1060 Strong C-O stretch

~830 Strong
C-H out-of-plane bend (para-

disubstituted)

~700 Strong C-Br stretch

Sample preparation: Neat liquid

Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments for 1-Bromo-4-(trifluoromethoxy)benzene

m/z Relative Intensity (%) Proposed Fragment Ion

242 97.6 [M+2]⁺ (with ⁸¹Br)

240 100.0 [M]⁺ (with ⁷⁹Br)

173 32.5
[M - Br]⁺ (with ⁸¹Br isotope

pattern from another fragment)

171 32.6 [M - Br]⁺

145 22.3 [C₆H₄O]⁺

143 22.8 [C₆H₄Br]⁺

95 14.1 [C₆H₄F]⁺

69 11.8 [CF₃]⁺

Ionization method: Electron Ionization (EI) at 70 eV
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Bromo-4-(trifluoromethoxy)benzene (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.7 mL) in a clean, dry 5 mm NMR tube. The spectrum is

recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired

with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more)

is necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay

(2-5 seconds). ¹⁹F NMR spectra are acquired with similar parameters to ¹H NMR. Chemical

shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16

ppm for ¹³C NMR) or an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
A small drop of neat 1-Bromo-4-(trifluoromethoxy)benzene is placed directly onto the

diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of

4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of

the clean, empty crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of 1-Bromo-4-(trifluoromethoxy)benzene in a volatile solvent (e.g.,

dichloromethane or methanol) is introduced into the mass spectrometer, typically via a gas

chromatograph (GC) for separation and purification. The sample is vaporized and then

bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged

ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible

fragmentation pathway in mass spectrometry for 1-Bromo-4-(trifluoromethoxy)benzene.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: MS Fragmentation of 1-Bromo-4-(trifluoromethoxy)benzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-4-
(trifluoromethoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1268045#spectroscopic-data-for-1-bromo-4-
trifluoromethoxy-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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